molecular formula C14H10ClN3 B15234433 1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine

1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine

Cat. No.: B15234433
M. Wt: 255.70 g/mol
InChI Key: MOONNGCHDCGQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine is a heterocyclic compound that features a naphthyridine core substituted with a chlorine atom and a 2-methylpyridin-4-yl group

Preparation Methods

The synthesis of 1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and 2,7-naphthyridine.

    Chlorination: The naphthyridine core is chlorinated using reagents like phosphorus oxychloride (POCl3) under controlled conditions to introduce the chlorine atom.

    Coupling Reaction: The chlorinated naphthyridine is then coupled with 2-methylpyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine can be compared with other similar compounds, such as:

    1-Chloro-2,7-naphthyridine: Lacks the 2-methylpyridin-4-yl group, which may affect its reactivity and applications.

    6-(2-Methylpyridin-4-yl)-2,7-naphthyridine:

The presence of both the chlorine atom and the 2-methylpyridin-4-yl group in this compound makes it unique, offering distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3/c1-9-6-11(3-4-16-9)13-7-10-2-5-17-14(15)12(10)8-18-13/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOONNGCHDCGQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NC=C3C(=C2)C=CN=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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